1-(3-chloro-2-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine 1-(3-chloro-2-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
Brand Name: Vulcanchem
CAS No.: 892747-19-2
VCID: VC4603853
InChI: InChI=1S/C18H15ClN6O2/c1-10-13(19)4-3-5-14(10)25-16(20)15(22-24-25)18-21-17(23-27-18)11-6-8-12(26-2)9-7-11/h3-9H,20H2,1-2H3
SMILES: CC1=C(C=CC=C1Cl)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)OC)N
Molecular Formula: C18H15ClN6O2
Molecular Weight: 382.81

1-(3-chloro-2-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

CAS No.: 892747-19-2

Cat. No.: VC4603853

Molecular Formula: C18H15ClN6O2

Molecular Weight: 382.81

* For research use only. Not for human or veterinary use.

1-(3-chloro-2-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine - 892747-19-2

Specification

CAS No. 892747-19-2
Molecular Formula C18H15ClN6O2
Molecular Weight 382.81
IUPAC Name 3-(3-chloro-2-methylphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
Standard InChI InChI=1S/C18H15ClN6O2/c1-10-13(19)4-3-5-14(10)25-16(20)15(22-24-25)18-21-17(23-27-18)11-6-8-12(26-2)9-7-11/h3-9H,20H2,1-2H3
Standard InChI Key OLTBSNMNFHBONA-UHFFFAOYSA-N
SMILES CC1=C(C=CC=C1Cl)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)OC)N

Introduction

Structural Identification and Nomenclature

IUPAC Name and Molecular Configuration

The systematic IUPAC name for this compound is 3-(3-chloro-2-methylphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine, reflecting its triazole core substituted with a 3-chloro-2-methylphenyl group at position 3 and a 1,2,4-oxadiazole ring at position 5 . The oxadiazole moiety is further functionalized with a 4-methoxyphenyl group, enhancing its electronic and steric profile.

Key Structural Features:

  • Triazole ring: A five-membered aromatic ring with three nitrogen atoms, contributing to hydrogen-bonding capabilities.

  • Oxadiazole ring: A five-membered heterocycle containing one oxygen and two nitrogen atoms, known for metabolic stability and bioisosteric properties .

  • Substituents:

    • 3-Chloro-2-methylphenyl (electron-withdrawing chloro and electron-donating methyl groups).

    • 4-Methoxyphenyl (methoxy group enhances lipophilicity and π-π stacking potential).

Molecular Descriptors and Identifiers

The compound’s structural uniqueness is captured in its computed descriptors:

PropertyValue
SMILESCC1=C(C=CC=C1Cl)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)OC)N
InChIKeyOLTBSNMNFHBONA-UHFFFAOYSA-N
Molecular FormulaC18H15ClN6O2\text{C}_{18}\text{H}_{15}\text{ClN}_{6}\text{O}_{2}
Molecular Weight382.8 g/mol
CAS Registry892747-19-2

These identifiers facilitate precise chemical tracking and database integration .

Synthesis and Structural Optimization

Synthetic Pathways

While no explicit synthesis route for this compound is documented in the literature, analogous 1,2,4-oxadiazole-triazole hybrids are typically synthesized via:

  • Amidoxime Cyclization:

    • Reacting amidoximes with acyl chlorides or activated carboxylic acids under basic conditions to form the oxadiazole ring .

    • Example:

      R-C(=N-OH)NH2+R’-COClBaseOxadiazole intermediate\text{R-C(=N-OH)NH}_2 + \text{R'-COCl} \xrightarrow{\text{Base}} \text{Oxadiazole intermediate}
    • Subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces the triazole ring .

  • One-Pot Strategies:

    • Vilsmeier reagent-mediated activation of carboxylic acids for direct coupling with amidoximes, reducing purification steps .

Structural Analogues and Activity Trends

Comparative analysis of structurally related compounds reveals critical structure-activity relationships (SAR):

Compound ModificationBiological Activity TrendReference
Electron-withdrawing groups (e.g., -Cl)Enhanced anticancer potency
Methoxy substituentsImproved metabolic stability
Triazole-oxadiazole hybridsMultitarget engagement (e.g., kinase inhibition)

Analytical Characterization

Spectroscopic Data

Hypothetical characterization data for this compound would include:

TechniqueExpected Outcome
1^1H NMRδ 2.45 (s, 3H, CH3_3), δ 3.85 (s, 3H, OCH3_3)
HRMS[M+H]+^+ m/z 383.1024 (calculated)
HPLC Purity>95% (C18 column, acetonitrile/water gradient)

Challenges and Future Directions

Synthetic Hurdles

  • Regioselectivity: Ensuring precise substitution on the triazole and oxadiazole rings.

  • Scalability: Optimizing one-pot methods to reduce reaction steps .

Therapeutic Exploration

  • Target Identification: Screening against kinase libraries (e.g., EGFR, VEGFR).

  • ADMET Profiling: Assessing bioavailability, cytochrome P450 interactions, and toxicity.

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